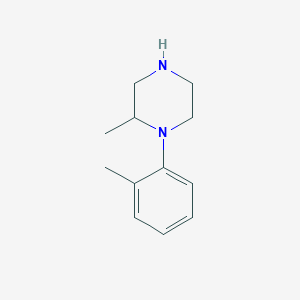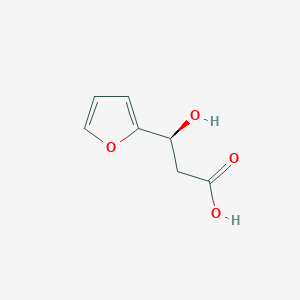
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiophene and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, while the oxadiazole ring is known for its stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study various biological pathways and interactions due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiophene ring can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-5-carboxylate
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Uniqueness
Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the specific positioning of the chlorine atom on the thiophene ring and the ethyl ester group on the oxadiazole ring. This unique structure imparts distinct electronic and steric properties, making it particularly effective in certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H7ClN2O3S |
|---|---|
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3S/c1-2-14-9(13)7-11-8(15-12-7)5-3-4-6(10)16-5/h3-4H,2H2,1H3 |
Clave InChI |
JELAFRXAJJPBCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


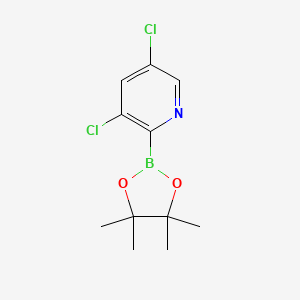

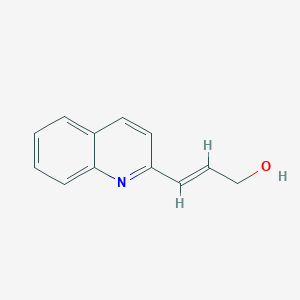
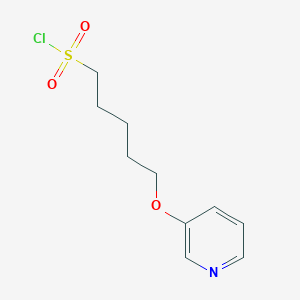

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
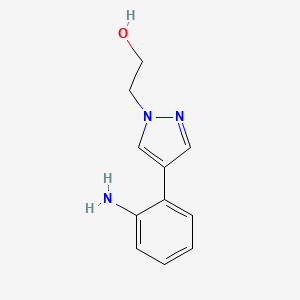
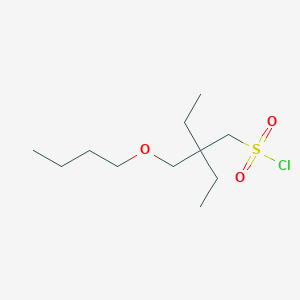
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
